molecular formula C9H7ClN4O2 B15054651 2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15054651
M. Wt: 238.63 g/mol
InChI Key: BFUIWDMVJQMLME-UHFFFAOYSA-N
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Description

2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom and a methyl group, connected to a triazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process One common method starts with the chlorination of 6-methylpyridine to obtain 5-chloro-6-methylpyridine This intermediate is then subjected to a cycloaddition reaction with an azide to form the triazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-methyl-2-pyridinylpyrimidine: Shares the pyridine and chlorine substitution but differs in the heterocyclic ring structure.

    2-(4-Chloro-6-methylpyridin-2-yl)-1H-imidazole-4-carboxylic acid: Similar in having a pyridine ring with chlorine and methyl groups, but features an imidazole ring instead of a triazole ring.

Uniqueness

2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its triazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H7ClN4O2

Molecular Weight

238.63 g/mol

IUPAC Name

2-(5-chloro-6-methylpyridin-2-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H7ClN4O2/c1-5-6(10)2-3-8(12-5)14-11-4-7(13-14)9(15)16/h2-4H,1H3,(H,15,16)

InChI Key

BFUIWDMVJQMLME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2N=CC(=N2)C(=O)O)Cl

Origin of Product

United States

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